(2-Bromo-6-methylpyridin-4-YL)methanamine
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Overview
Description
(2-Bromo-6-methylpyridin-4-YL)methanamine is a chemical compound with the molecular formula C7H9BrN2 and a molecular weight of 201.06 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a bromine atom at the 2-position, a methyl group at the 6-position, and a methanamine group at the 4-position of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-methylpyridin-4-YL)methanamine typically involves the bromination of 6-methylpyridin-4-YL)methanamine. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position . The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) at a temperature range of 0-25°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-6-methylpyridin-4-YL)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The methanamine group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Major Products
Substitution: Formation of azido, thiocyano, or alkoxy derivatives.
Oxidation: Formation of 2-bromo-6-methylpyridine-4-carboxylic acid.
Reduction: Formation of 2-bromo-6-methylpyridin-4-ylamine.
Scientific Research Applications
(2-Bromo-6-methylpyridin-4-YL)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a ligand in the study of biological receptors and enzymes.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Mechanism of Action
The mechanism of action of (2-Bromo-6-methylpyridin-4-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methanamine group play crucial roles in binding to these targets, leading to modulation of their activity . The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-6-methylpyridin-2-YL)methanamine
- (6-Bromopyridin-2-yl)methanamine hydrochloride
- (4-methylpyridin-2-yl)methanamine
Uniqueness
(2-Bromo-6-methylpyridin-4-YL)methanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 2-position and the methanamine group at the 4-position allows for selective interactions with molecular targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
(2-bromo-6-methylpyridin-4-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-5-2-6(4-9)3-7(8)10-5/h2-3H,4,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WANUZJQMEJLSBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Br)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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